molecular formula C21H25FN4O2 B3997077 N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide

Cat. No.: B3997077
M. Wt: 384.4 g/mol
InChI Key: BVLDMISIWAFNDM-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an oxamide linkage, which is further connected to a fluorophenyl group. The unique structure of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Alkylation: The 4-benzylpiperazine is then alkylated with 2-chloroethylamine to yield N-[2-(4-benzylpiperazin-1-yl)ethyl]amine.

    Oxamide Formation: The final step involves the reaction of N-[2-(4-benzylpiperazin-1-yl)ethyl]amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide.

Industrial Production Methods

Industrial production of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

    Biology: The compound is used in studies related to cellular signaling and metabolic pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Pathways Involved: It modulates pathways such as the G-protein coupled receptor signaling and ion channel regulation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-chlorophenyl)oxamide
  • N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)oxamide
  • N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-nitrophenyl)oxamide

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLDMISIWAFNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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